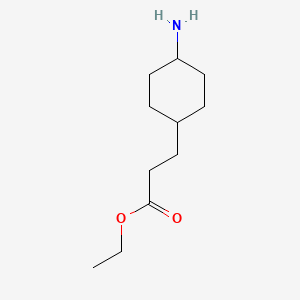
Ethyl 3-(4-aminocyclohexyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-aminocyclohexyl)propanoate is an organic compound that belongs to the class of esters. It features a cyclohexyl ring substituted with an amino group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-aminocyclohexyl)propanoate can be synthesized through the esterification of 3-(4-aminocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminocyclohexyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-aminocyclohexyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: 3-(4-aminocyclohexyl)propanoic acid and ethanol.
Reduction: 3-(4-aminocyclohexyl)propanol.
Substitution: Derivatives with different alkyl or acyl groups.
Scientific Research Applications
Ethyl 3-(4-aminocyclohexyl)propanoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study the effects of cyclohexyl derivatives on biological systems
Mechanism of Action
The mechanism of action of ethyl 3-(4-aminocyclohexyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active 3-(4-aminocyclohexyl)propanoic acid, which can interact with various pathways in the body .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-aminocyclohexyl)propanoate: Contains an ethyl ester group and an amino-substituted cyclohexyl ring.
Ethyl 3-(4-aminocyclohexyl)butanoate: Similar structure but with a butanoate ester group.
Mthis compound: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of an ethyl ester group and an amino-substituted cyclohexyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 3-(4-aminocyclohexyl)propanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10H,2-8,12H2,1H3 |
InChI Key |
GXDMACATIQSXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















